

Spectroscopic Profile of 7-Methoxy-2-phenyl-quinolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Methoxy-2-phenyl-quinolin-4-ol

Cat. No.: B494273

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **7-Methoxy-2-phenyl-quinolin-4-ol** ($C_{16}H_{13}NO_2$), a quinoline derivative of interest in medicinal chemistry and materials science. Due to the limited availability of experimentally-derived spectra for this specific compound in public databases, this guide presents a combination of predicted data for the target molecule and experimental data from closely related analogs to offer a valuable reference for characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **7-Methoxy-2-phenyl-quinolin-4-ol** and its analogs. This information is crucial for the structural elucidation and purity assessment of this class of compounds.

Table 1: Mass Spectrometry Data for **7-Methoxy-2-phenyl-quinolin-4-ol**[1][2]

Parameter	Value
Molecular Formula	C ₁₆ H ₁₃ NO ₂
Molecular Weight	251.28 g/mol [1]
Monoisotopic Mass	251.094628657 Da [1]
Predicted m/z of Adducts	
[M+H] ⁺	252.10192
[M+Na] ⁺	274.08386
[M-H] ⁻	250.08736
[M+NH ₄] ⁺	269.12846
[M+K] ⁺	290.05780

Table 2: ¹H NMR Spectroscopic Data of an Analogous Quinoline Derivative

Disclaimer: The following ¹H NMR data is for 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline and is provided as a reference for expected chemical shifts and splitting patterns.[\[3\]](#)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment (Proposed)
8.05	d, $J = 9.2$ Hz	1H	Aromatic H
7.57	m	2H	Aromatic H
7.47	m	2H	Aromatic H
7.33	dd, $J = 9.2, 2.8$ Hz	1H	Aromatic H
7.07	d, $J = 8.1$ Hz	1H	Aromatic H
6.88	dd, $J = 8.1, 1.9$ Hz	1H	Aromatic H
6.83	d, $J = 1.9$ Hz	1H	Aromatic H
6.74	d, $J = 2.8$ Hz	1H	Aromatic H
4.01	s	3H	OCH_3
3.91	s	3H	OCH_3
3.75	s	3H	OCH_3
2.18	s	3H	CH_3

Table 3: ^{13}C NMR Spectroscopic Data of an Analogous Quinoline Derivative

Disclaimer: The following ^{13}C NMR data is for 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline and is provided as a reference for expected chemical shifts.[\[3\]](#)

Chemical Shift (δ) ppm
157.7, 157.0, 149.1, 148.5, 146.6, 142.4, 140.0, 134.0, 130.9, 130.5 (2C), 130.2, 128.4 (2C), 128.3, 121.0, 127.0, 112.3, 111.4, 104.0, 56.0, 55.9, 55.4, 18.6

Table 4: IR Spectroscopic Data of an Analogous Quinoline Derivative

Disclaimer: The following IR data is for 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline and is provided as a reference for expected vibrational frequencies.
[\[3\]](#)

Wavenumber (cm ⁻¹)	Assignment (Proposed)
3077	C _{ar} -H _{ar} stretch
2959	OCH ₃ stretch
2836	CH ₃ stretch
1619	C=N stretch
1253	C-O stretch

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of quinolin-4-ol derivatives, which can be adapted for **7-Methoxy-2-phenyl-quinolin-4-ol**.

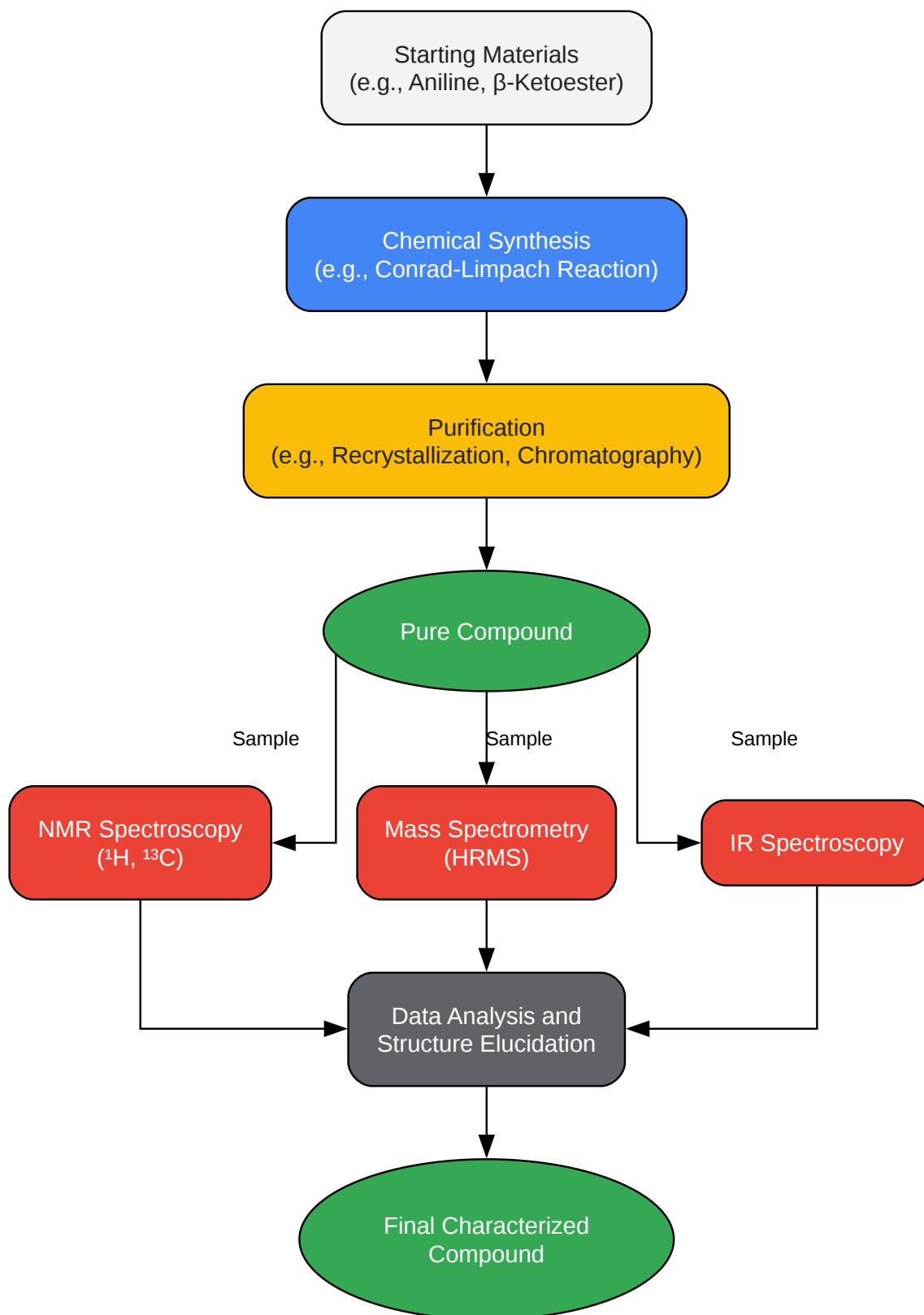
Synthesis

A common method for the synthesis of 2-aryl-quinolin-4-ols is the Conrad-Limpach reaction. A typical procedure involves the condensation of an aniline with a β -ketoester, followed by thermal cyclization. For the synthesis of **7-Methoxy-2-phenyl-quinolin-4-ol**, 3-methoxyaniline would be reacted with ethyl benzoylacetate.

Step 1: Condensation. To a solution of 3-methoxyaniline (1 equivalent) in a suitable solvent such as ethanol or toluene, add ethyl benzoylacetate (1.1 equivalents). The mixture is stirred at reflux for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude enamine intermediate.

Step 2: Cyclization. The crude enamine is added to a high-boiling point solvent, such as diphenyl ether or Dowtherm A, and heated to approximately 250 °C for 1-2 hours. The reaction is monitored by TLC. After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product. The solid is collected by filtration, washed with hexane, and then purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water) to afford the pure **7-Methoxy-2-phenyl-quinolin-4-ol**.

Spectroscopic Analysis


Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6), with tetramethylsilane (TMS) used as an internal standard.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source to confirm the elemental composition and exact mass of the synthesized compound.

Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of a quinoline derivative.

[Click to download full resolution via product page](#)

Caption: General workflow for synthesis and spectroscopic characterization.

Caption: Logical flow from synthesis to structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-Methoxy-2-phenyl-quinolin-4-ol | C16H13NO2 | CID 289743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 7-methoxy-2-phenyl-quinolin-4-ol (C16H13NO2) [pubchemlite.lcsb.uni.lu]
- 3. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 7-Methoxy-2-phenyl-quinolin-4-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b494273#7-methoxy-2-phenyl-quinolin-4-ol-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com